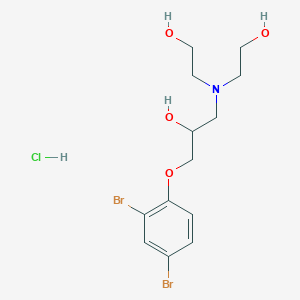

![molecular formula C9H9N3O3 B2743500 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 14714-23-9](/img/structure/B2743500.png)

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

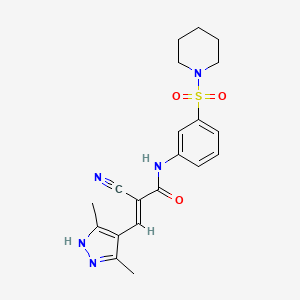

“6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O3 . It is related to other compounds such as “3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine” and "6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid" .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

The molecular weight of “6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” is 207.19 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog has been reported, alongside derivatives such as carboxylic acids, esters, and quaternary salts. These compounds demonstrate the capacity to undergo the Mannich reaction and show specific condensation reactions of the 2-methyl group. Their nuclear magnetic resonance (NMR) spectra and acidity constants have also been recorded, showcasing their structural and chemical characteristics (Lombardino, 1968).

Pharmacological Research

- Research has been conducted on the synthesis and pharmacological activity of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids. These compounds were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions. The study also evaluated their ability to inhibit prostaglandin biosynthesis, contributing to understanding their mechanism of action (Abignente et al., 1992).

CNS Activity Studies

- Imidazo[1,2-b]pyridazines, including 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives, have been synthesized and evaluated for their Central Nervous System (CNS) activities. These compounds have been tested for their potential activity in displacing [3H]diazepam from rat brain membranes, indicating a potential interaction with benzodiazepine receptors (Barlin et al., 1994).

Antifilarial Evaluation

- A study synthesized a series of imidazo[1,2-b]pyridazines for antifilarial evaluation. Although these compounds did not demonstrate significant antifilarial activity against specific infections in jirds, their synthesis and testing contribute to the broader understanding of potential antiparasitic applications (Mourad et al., 1992).

Antiseizure and Antiabsence Activity

- Imidazo[1,2-b]pyridazine derivatives have been investigated for their antiseizure effects. Studies have shown that certain derivatives can suppress the occurrence of seizures in specific rat models. These findings suggest a potential role for these compounds in epilepsy treatment, particularly in targeting T-type voltage-dependent Ca(2+) channels (Rimoli et al., 2009).

Central Nervous System Effects

- Further research has been done on the effects of imidazo[1,2-b]pyridazine derivatives on the Central Nervous System. These studies have explored the compounds' interactions with benzodiazepine receptors in the brain and their potential implications in treating neurological disorders (Barlin et al., 1996).

Anti-inflammatory Studies

- The anti-inflammatory properties of certain imidazo[1,2-b]pyridazine-3-carboxylic acids have been investigated. These compounds have been found to exhibit significant analgesic activity, adding to the understanding of their potential therapeutic applications (Abignente et al., 1990).

Electrophysiological Effects

- The electrophysiological effects of DM2, a derivative of 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, have been studied. DM2 affects the activity of cells in the rostral ventromedial medulla and shows antinociceptive effects, indicating its potential in pain management research (Palazzo et al., 2010).

Eigenschaften

IUPAC Name |

6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2/h3-4H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYFXYSABOHTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

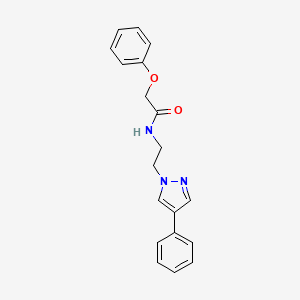

![1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2743418.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2743420.png)

![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)

![(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2743426.png)

![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)

![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)

![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)

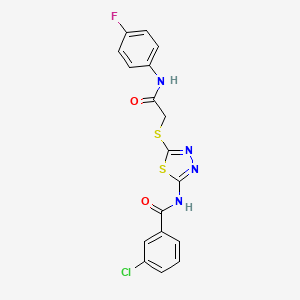

![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)

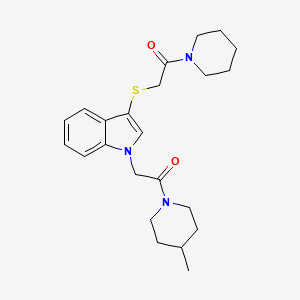

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)